molecular formula C41H68N6O21 B8106311 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B8106311
M. Wt: 981.0 g/mol
InChI Key: OYVKKJHNNQYSIS-UHFFFAOYSA-N
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Description

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-...]propanoate (hereafter referred to as Azide-PEG4-NHS) is a heterobifunctional crosslinker featuring:

  • 2,5-Dioxopyrrolidin-1-yl (NHS ester): A reactive group targeting primary amines (e.g., lysine residues in proteins) .
  • Azide group: Enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • PEG4 spacer: A tetraethylene glycol chain enhancing water solubility and reducing steric hindrance during conjugation .

This design facilitates applications in bioconjugation, such as linking antibodies to drugs or fluorescent probes in a site-specific manner .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68N6O21/c42-44-43-8-14-58-20-26-64-32-29-61-23-17-55-11-5-35(48)45(9-15-59-21-27-65-33-30-62-24-18-56-12-6-40(53)67-46-36(49)1-2-37(46)50)10-16-60-22-28-66-34-31-63-25-19-57-13-7-41(54)68-47-38(51)3-4-39(47)52/h1-34H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVKKJHNNQYSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68N6O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic molecule with potential biological applications. Its structure suggests a range of interactions that could be beneficial in therapeutic contexts, particularly in the fields of drug design and development.

PropertyValue
Molecular Formula C₃₁H₅₁N₃O₁₈
Molecular Weight 681.74 g/mol
CAS Number 1433997-01-3
Storage Conditions Inert atmosphere, -20°C

Research indicates that compounds similar to (2,5-Dioxopyrrolidin-1-yl) derivatives may influence various biological pathways. For instance, studies on related pyrrolidine compounds have demonstrated their ability to modulate cellular processes such as antibody production in recombinant cell lines. These compounds can enhance cell-specific productivity while maintaining cell viability, which is crucial for biopharmaceutical applications .

Case Studies

  • Monoclonal Antibody Production : A study highlighted the use of pyrrolidine derivatives to improve monoclonal antibody production in CHO cells. The compound suppressed cell growth while increasing glucose uptake and ATP levels, leading to enhanced productivity .
    • Results :
      • Increased mAb concentration: 1,098 mg/L (1.5-fold higher than control)
      • Cell-specific productivity: Increased from 7.1 pg/cell/day to 11 pg/cell/day.
  • Antiseizure Activity : Another study focused on a related compound which exhibited potent antiseizure activity in vivo. This suggests that the dioxopyrrolidine scaffold may be effective in neurological applications .

Structure-Activity Relationship (SAR)

The structure of (2,5-Dioxopyrrolidin-1-yl) 3-(substituted propanoates) has been analyzed to determine which functional groups contribute most significantly to its biological activity:

ComponentActivity Level
Dioxopyrrolidine Core High
Alkyl Substituents Moderate
Amino Groups Essential for activity

The presence of specific substituents on the pyrrolidine ring influences the compound's ability to modulate biological targets effectively.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C15H18N2O8C_{15}H_{18}N_{2}O_{8}, with a molecular weight of approximately 354.31 g/mol. Its structure includes multiple ethylene glycol units and azido groups, which may enhance solubility and reactivity in biological systems. The presence of the dioxopyrrolidine core is significant as it has been associated with various pharmacological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione scaffold. A focused series of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant activity in animal models, particularly in maximal electroshock (MES) tests and psychomotor seizure models . These findings suggest that the compound may possess similar efficacy, potentially offering a new avenue for epilepsy treatment.

Synthesis and Development

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-propanoyl derivatives involves optimized coupling reactions that yield compounds with broad-spectrum activity against seizures. The design strategy often merges structural fragments from existing antiepileptic drugs (AEDs), enhancing their pharmacological profiles . Such hybridization approaches have proven successful in developing new agents with improved efficacy and safety profiles compared to traditional AEDs.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds:

  • Hybrid Pyrrolidine Derivatives : A series of hybrid molecules based on the pyrrolidine core exhibited enhanced activity against seizures compared to standard AEDs like ethosuximide and levetiracetam .
  • In Vivo Studies : In vivo assessments revealed that specific derivatives not only provided anticonvulsant effects but also displayed antinociceptive properties, indicating a dual therapeutic potential .
  • Safety Profiles : Compounds derived from this class have shown favorable safety profiles in preliminary studies, suggesting that they may be suitable candidates for further clinical development .

Potential Applications Beyond Anticonvulsants

Beyond their use as anticonvulsants, derivatives of this compound may find applications in treating other neurological disorders due to their ability to modulate glutamate signaling pathways. The versatility of the dioxopyrrolidine structure allows for further modifications that could enhance therapeutic efficacy against conditions such as anxiety, depression, and neurodegenerative diseases.

Comparison with Similar Compounds

Mal-PEG2-NHS (CAS 955094-26-5)

Structure : Maleimide-PEG2-NHS ester.
Key Features :

  • Maleimide : Reacts with thiols (-SH groups) at pH 6.5–7.3.
  • NHS ester : Targets amines.
  • PEG2 spacer : Shorter ethylene glycol chain than Azide-PEG4-NHS.

Comparison :

Property Azide-PEG4-NHS Mal-PEG2-NHS
Reactive Groups Azide + NHS ester Maleimide + NHS ester
Molecular Weight ~600–700 g/mol (est.) 425.39 g/mol
Stability Azide may degrade under UV/heat Maleimide prone to hydrolysis
Applications Click chemistry, in vivo labeling Thiol-amine conjugation (e.g., antibody-drug conjugates)

Advantages of Azide-PEG4-NHS :

  • Bioorthogonal azide reactivity allows selective conjugation in complex biological systems.
  • Longer PEG4 spacer improves solubility and reduces aggregation.

Limitations :

  • Azide stability requires careful storage (e.g., dark, -20°C).

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-{2-[(4-Formylphenyl)formamido]ethoxy}ethoxy)ethoxy)propanoate

Structure : Formylphenyl-PEG3-NHS ester.
Key Features :

  • Formyl group : Reacts with hydrazines or amines via reductive amination.
  • NHS ester : Targets amines.
  • PEG3 spacer : Intermediate hydrophilicity.

Comparison :

Property Azide-PEG4-NHS Formyl-PEG3-NHS
Reactive Groups Azide + NHS ester Formyl + NHS ester
Conjugation Chemistry Click chemistry Reductive amination
Applications Live-cell labeling Glycoprotein modification

Advantages of Formyl-PEG3-NHS :

  • Formyl groups enable stable secondary amine bonds post-reduction.

Limitations :

  • Requires reducing agents (e.g., NaBH3CN), limiting compatibility with sensitive biomolecules.

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

Structure : Dioxoisoindolin-PEG3-NHS ester.
Key Features :

  • PEG3 spacer : Similar to Azide-PEG4-NHS but shorter.

Comparison :

Property Azide-PEG4-NHS Dioxoisoindolin-PEG3-NHS
Reactive Groups Azide + NHS ester Phthalimide + NHS ester
Applications Click chemistry Photocleavable linkers

Advantages of Dioxoisoindolin-PEG3-NHS :

  • Phthalimide groups enable light-triggered release in drug delivery systems.

Limitations :

  • Limited utility in non-photoactive applications.

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